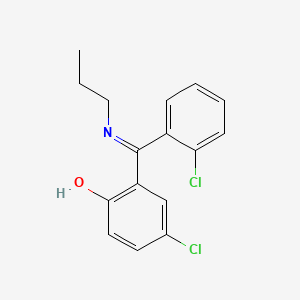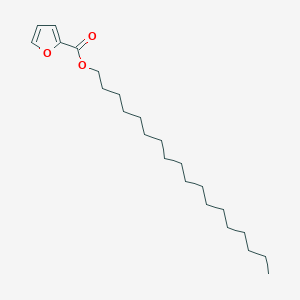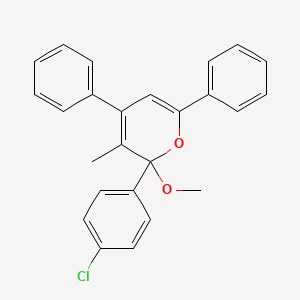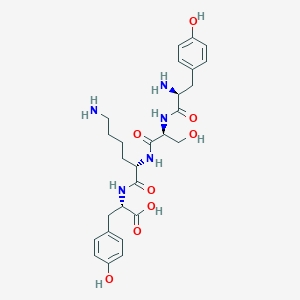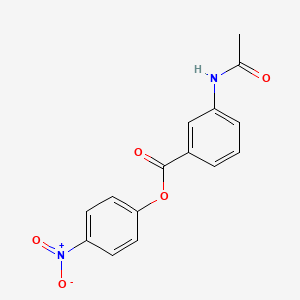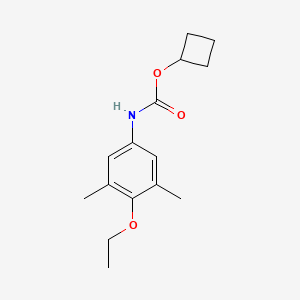
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a cyclobutyl group attached to a phenyl ring substituted with ethoxy and dimethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of cyclobutylamine with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, particularly at the positions ortho to the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutyl (4-methoxy-3,5-dimethylphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)urea: Contains a urea group instead of a carbamate group.
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)amine: Lacks the carbamate group, having an amine group instead.
Uniqueness
Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability, while the ethoxy and dimethyl substitutions on the phenyl ring influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
84971-24-4 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
cyclobutyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-4-18-14-10(2)8-12(9-11(14)3)16-15(17)19-13-6-5-7-13/h8-9,13H,4-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
WLGVFRQJLMBUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OC2CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



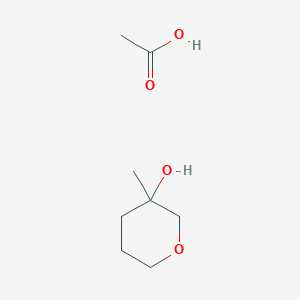
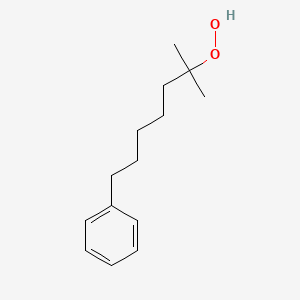
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
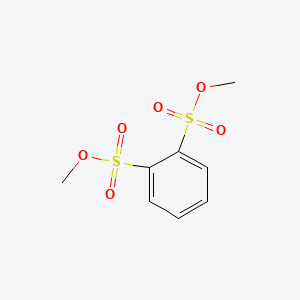
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
